2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide
Description
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5 and an amino group at position 2. This compound belongs to a class of molecules investigated for their pharmacological properties, particularly anti-inflammatory and anti-exudative activities, as suggested by structurally related analogs . Its design leverages halogenation (bromo, fluoro) and methoxy substituents to modulate electronic, steric, and lipophilic properties, which are critical for target binding and metabolic stability.
Properties
Molecular Formula |
C17H14BrF2N5O2S |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H14BrF2N5O2S/c1-27-11-4-2-3-9(5-11)16-23-24-17(25(16)21)28-8-14(26)22-15-12(18)6-10(19)7-13(15)20/h2-7H,8,21H2,1H3,(H,22,26) |
InChI Key |
CUNXKNMPIZSSJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate compound with 2-bromo-4,6-difluoroaniline to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. The specific compound of interest has demonstrated efficacy against various bacterial and fungal strains. Studies have shown that the presence of the triazole ring enhances its interaction with microbial enzymes, potentially leading to effective inhibition of growth.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
| Cancer Cell Line | Percent Growth Inhibition (PGI) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 75% | |
| MCF-7 (Breast Cancer) | 68% | |
| A549 (Lung Cancer) | 82% |
In a study published by the American Chemical Society, the compound was shown to inhibit tumor growth in vivo, suggesting potential for further development as a therapeutic agent in oncology.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through in vitro studies. It has been found to inhibit key inflammatory mediators, such as prostaglandins and cytokines.
Molecular docking studies suggest that the compound may bind effectively to targets involved in inflammatory pathways, warranting further investigation into its potential as an anti-inflammatory drug.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions including nucleophilic substitutions and condensation reactions. The triazole moiety plays a crucial role in its biological activity by facilitating interactions with target proteins.
The proposed mechanism of action includes:
- Inhibition of enzyme activity related to cell proliferation.
- Induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells.
- Modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methoxyphenyl group are likely involved in binding to these targets, while the bromo-difluorophenyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares a common scaffold with other 1,2,4-triazole-based acetamides but differs in substituent patterns. Key structural comparisons include:
Physicochemical Properties
- Lipophilicity: The bromo and difluoro substituents increase logP compared to analogs with smaller halogens (e.g., chloro) or non-halogenated aryl groups .
- Hydrogen Bonding: The amino group on the triazole and the acetamide carbonyl facilitate hydrogen bonding, similar to related compounds .
- Crystal Packing : Dihedral angles between aromatic rings (e.g., 66.4° in ) influence molecular conformation. The target’s 3-methoxy group may alter torsion angles compared to para-substituted analogs, affecting crystal stability.
Bioactivity
- Anti-Exudative Activity: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed dose-dependent anti-exudative effects (10 mg/kg) comparable to diclofenac sodium (8 mg/kg) .
- Substituent Impact : Fluorine or chlorine at the phenyl ring’s para position enhances activity, suggesting the target’s difluoro and bromo groups may synergize for improved efficacy .
Computational and Crystallographic Studies
- SHELX Refinement : Structures of related acetamides were refined using SHELXL, emphasizing the importance of hydrogen bonding (N—H⋯O) and weak interactions (C—H⋯F) for packing stability .
- Validation : Programs like PLATON ensure structural accuracy, critical for comparing conformational differences between analogs .
Biological Activity
The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure can be broken down into several key components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, contributing to the compound's biological activity.
- Sulfanyl Group : Enhances the interaction with biological targets.
- Acetamide Moiety : Known for its role in drug design.
Antimicrobial Activity
Research indicates that compounds with triazole moieties often exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its ability to inhibit the growth of various pathogens. Studies have shown that similar triazole-based compounds have demonstrated efficacy against bacteria and fungi, suggesting that this compound could possess similar properties.
| Compound | Activity | Reference |
|---|---|---|
| 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide | Potential antimicrobial | |
| 5-(4-methoxyphenyl)-4H-1,2,4-triazole | Antifungal | |
| 3-amino-5-(substituted phenyl)-1,2,4-triazoles | Diverse antimicrobial activities |
Anticancer Activity
The triazole ring has also been implicated in anticancer activity through mechanisms such as enzyme inhibition and receptor modulation. Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. The specific interactions of this compound with cancer-related molecular targets remain to be elucidated but are a focus of ongoing research.
The proposed mechanism of action for 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide involves:
- Binding to Enzymes : It may inhibit enzymes critical for cellular processes.
- Receptor Interaction : Potential modulation of receptors involved in disease pathways.
Case Studies and Research Findings
Several studies have investigated similar compounds with structural similarities to this triazole derivative:
- Antimicrobial Studies : A study on triazole derivatives indicated that modifications in substituents significantly affect their antimicrobial potency. The incorporation of a sulfanyl group was found to enhance activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Research has shown that triazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific effects of this compound on cancer cell lines are yet to be reported but are anticipated based on structural analogs .
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to specific enzymes involved in disease pathways, indicating potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
